Product packaging for 2-[4-(Imidazol-1-yl)phenoxy]ethylamine(Cat. No.:)

2-[4-(Imidazol-1-yl)phenoxy]ethylamine

Cat. No.: B8607151
M. Wt: 203.24 g/mol
InChI Key: DZNCTMVQPIUJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Imidazol-1-yl)phenoxy]ethylamine is a chemical compound of interest in medicinal chemistry and biochemical research, characterized by a molecular structure combining a phenoxyethylamine backbone with an imidazole heterocycle. This structure classifies it among arylpiperazine and aryloxypiperidine analogs, which are frequently explored as key scaffolds in the development of pharmacologically active compounds . The presence of the imidazole ring is particularly significant, as this moiety is a privileged structure in drug discovery, known to contribute to a wide range of biological activities and to improve the solubility profiles of lead compounds . The primary amine terminus offers a versatile handle for further synthetic modification, allowing researchers to conjugate this building block to other molecular entities or create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Its potential research applications are inferred from its structural features. The imidazole ring is a common component of ligands that interact with enzymatic targets, including cytochrome P450 enzymes . Furthermore, structurally similar compounds featuring the imidazole-phenoxy linkage have been investigated as inhibitors of specific metabolic pathways, such as the 20-HETE synthase CYP4A11, which plays a role in vascular and renal physiology . The compound serves as a valuable intermediate for synthesizing more complex molecules aimed at probing biological mechanisms. It is supplied as a research-grade material. Consistent with the handling of all fine chemicals, appropriate safety protocols should be followed. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O B8607151 2-[4-(Imidazol-1-yl)phenoxy]ethylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(4-imidazol-1-ylphenoxy)ethanamine

InChI

InChI=1S/C11H13N3O/c12-5-8-15-11-3-1-10(2-4-11)14-7-6-13-9-14/h1-4,6-7,9H,5,8,12H2

InChI Key

DZNCTMVQPIUJQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)OCCN

Origin of Product

United States

Mechanistic Investigations in the Context of 2 4 Imidazol 1 Yl Phenoxy Ethylamine

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine typically involves two principal transformations: the N-arylation of an imidazole (B134444) ring and a Williamson ether synthesis. Elucidating the mechanisms of these steps is key to controlling reaction outcomes and improving efficiency.

Spectroscopic Probing of Reaction Intermediates

Spectroscopic methods are invaluable for identifying transient species and intermediates that form during the synthesis of N-aryl imidazoles and related ethers. While direct spectroscopic studies on the synthesis of this compound are not extensively documented, the mechanisms of its constituent reactions, such as copper- or palladium-catalyzed N-arylation and the Williamson ether synthesis, have been investigated.

For the N-arylation step , which couples the imidazole ring to the phenoxy moiety, transition metal catalysis is often employed. In palladium-catalyzed reactions, for instance, NMR spectroscopy (¹³C and ³¹P) can be used to observe the formation of catalytic intermediates. researchgate.net Studies on similar systems have identified key species such as the initial Pd(0)-ligand complex, the oxidative addition product Ar-Pd(II)-X(L)₂, and the final complex from which the N-arylated product is reductively eliminated. researchgate.net Challenges in these reactions include the potential for imidazole itself to act as a ligand, which can inhibit the formation of the active catalyst. mit.edunih.gov Pre-activation of the palladium-ligand complex is sometimes necessary to overcome this inhibition. nih.govnih.gov

In copper-catalyzed N-arylation (Ullmann condensation), the mechanism is thought to involve a Cu(I)/Cu(III) or a Cu(I)-centered cycle. Spectroscopic identification of intermediates is challenging due to their paramagnetic nature or transient existence. However, the progress of the reaction can be monitored using techniques like ¹H NMR and GC-MS to track the consumption of starting materials and the formation of the product. sharif.edu

For the Williamson ether synthesis portion, where the phenoxide intermediate reacts with a protected ethylamine (B1201723) halide (e.g., 2-chloroethylamine), spectroscopic analysis helps confirm the formation of the ether linkage. FT-IR spectroscopy can show the disappearance of the phenolic -OH stretch and the appearance of characteristic C-O-C ether stretches. ¹H and ¹³C NMR are used to confirm the final structure by observing the chemical shifts and coupling patterns of the ethylamine and phenoxy protons and carbons.

Interactive Table 1: Spectroscopic Techniques in Reaction Monitoring
Technique Application in Synthesis of this compound Observable Intermediates/Species
¹H NMR Monitoring reactant consumption and product formation; structural elucidation.Starting materials (e.g., imidazole, 4-fluorophenol), final product, side products.
¹³C NMR Confirming carbon framework of the final product and intermediates.Changes in chemical shifts of aromatic and aliphatic carbons upon bond formation.
³¹P NMR Probing catalyst speciation in Palladium-catalyzed N-arylation.Palladium-phosphine ligand complexes (e.g., ArPdX(L)₂). researchgate.net
FT-IR Identifying functional group transformations.Disappearance of phenolic -OH, appearance of C-O-C ether stretch.
GC-MS Tracking reaction progress and identifying products/byproducts.Volatile intermediates, final product, and impurities based on mass-to-charge ratio. sharif.edu

Kinetic Studies of Key Synthetic Steps and Rate-Determining Steps

Kinetic studies provide quantitative insight into reaction rates and help identify the rate-determining step (RDS) of a synthetic sequence.

Several factors influence the rate and yield of this step:

Steric Hindrance: The reaction is fastest for primary alkyl halides. Since a derivative of 2-ethylamine is used, this condition is met. masterorganicchemistry.com

Leaving Group: The reactivity order for halides is I > Br > Cl > F.

Solvent: Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation of the alkoxide, enhancing the nucleophilicity of the anion.

Base: A strong base is required to fully deprotonate the precursor phenol (B47542), ensuring a high concentration of the nucleophilic phenoxide.

Kinetic modeling combined with experimental data can be used to determine the activation energies for different pathways, providing a deeper understanding of reaction selectivity and efficiency. researchgate.netrsc.org

Intramolecular Electronic and Structural Rearrangements

The photophysical and chemical properties of this compound are heavily influenced by the electronic structure of its imidazole nucleus and the potential for intramolecular rearrangements.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Imidazole Chromophores

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. researchgate.net This phenomenon often results in a large Stokes shift (a significant difference between the absorption and emission maxima), making ESIPT-capable molecules useful as fluorescent probes and materials. researchgate.net

For ESIPT to occur, a molecule must contain both a proton-donating group and a proton-accepting group in close proximity, typically connected by a pre-existing intramolecular hydrogen bond. chemrxiv.org In the context of imidazole derivatives, the imidazole ring can act as either a proton acceptor (at the N-3 position) or, if suitably substituted (e.g., with a 2'-hydroxyphenyl group), it can participate in a system where an adjacent group is the donor. researchgate.net

While this compound itself does not possess the classic intramolecular hydrogen bond required for ESIPT, its imidazole chromophore is a key component in many known ESIPT systems. The photophysical properties of N-aryl imidazoles are a subject of significant research. ccspublishing.org.cnarkat-usa.orgnih.gov The electronic transition from the ground state (S₀) to the first excited state (S₁) alters the electron density within the molecule. In specifically designed imidazole derivatives, this change in electron density can dramatically increase the acidity of the proton donor and the basicity of the proton acceptor, driving the proton transfer. usp.br The process leads to the formation of an excited-state tautomer, which then fluoresces at a longer wavelength before relaxing back to the ground state.

Interactive Table 2: Key Features of ESIPT in Imidazole-Based Systems
Feature Description Relevance to Imidazole Chromophores
Mechanism Photoexcitation → Excited State (Enol) → Proton Transfer → Excited Tautomer (Keto) → Fluorescence → Ground State (Keto) → Reverse Transfer → Ground State (Enol).Imidazole N-3 is a common proton acceptor site. researchgate.net
Structural Requirement Intramolecular hydrogen bond between a proton donor (e.g., -OH, -NH₂) and an acceptor.The 1-phenylimidazole (B1212854) moiety itself lacks this, but serves as a foundational structure for ESIPT-capable designs.
Photophysical Signature Dual fluorescence emission (from both local excited and tautomeric forms) and a large Stokes shift. researchgate.netStokes shifts in some imidazole derivatives can exceed 10,000 cm⁻¹. chemrxiv.org
Timescale The proton transfer is an ultrafast process, often occurring on the femtosecond to picosecond timescale. mdpi.comStudies on related systems show ESIPT time constants as fast as 300 fs. mdpi.com

Tautomerism and Isomerism of the Imidazole Nucleus

Tautomerism is a form of isomerism involving the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. For an unsubstituted imidazole ring, annular tautomerism is significant, where the proton on one nitrogen atom can migrate to the other, resulting in two chemically equivalent but spectroscopically distinct forms (N1-H and N3-H).

However, in this compound, the nitrogen at the 1-position is substituted with a phenyl group. This substitution prevents the common N1-H ⇌ N3-H annular tautomerism. While the primary form of tautomerism is quenched, other, less common tautomeric forms, such as those involving C-H bonds, are theoretically possible but are generally much higher in energy and not significant under normal conditions. researchgate.net

Intermolecular Interaction Mechanisms

The way this compound interacts with itself and with other molecules is governed by a variety of non-covalent forces. These interactions are fundamental to its physical properties (like melting point and solubility) and its potential applications.

The primary modes of intermolecular interaction for this compound are:

Hydrogen Bonding: The terminal primary amine (-NH₂) group is a strong hydrogen bond donor, while the nitrogen atom at the 3-position of the imidazole ring is a hydrogen bond acceptor. nih.govnih.gov The ether oxygen atom can also act as a weak hydrogen bond acceptor. These interactions can lead to the formation of dimers or larger supramolecular assemblies.

π-π Stacking: The molecule contains two aromatic systems: the imidazole ring and the phenoxy ring. These planar structures can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. rsc.org This type of interaction is crucial in stabilizing crystal structures and can occur in face-to-face or offset arrangements. researchgate.netnih.gov Studies on other triimidazole luminophores show that the compromise between hydrogen bonding and π-π stacking dictates the final packing patterns in the solid state. rsc.org

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of electronegative nitrogen and oxygen atoms. These permanent dipoles lead to electrostatic attractions between molecules.

These varied interaction modes suggest that this compound can participate in complex recognition events, for example, by binding to biological macromolecules through a combination of hydrogen bonding with polar residues and π-stacking with aromatic amino acids.

Adsorption Mechanisms on Material Surfaces (e.g., Corrosion Inhibition)

The imidazole moiety is a well-known functional group in the design of corrosion inhibitors. kfupm.edu.sa Organic compounds containing heteroatoms such as nitrogen, oxygen, phosphorus, and sulfur are effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective layer. kfupm.edu.sa Imidazole derivatives, in particular, have demonstrated significant potential in mitigating the corrosion of various metals and alloys in aggressive environments. kfupm.edu.sa

The primary mechanism of corrosion inhibition by imidazole derivatives involves their adsorption onto the metal surface. This adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both (mixed-type adsorption). nih.gov The lone pair of electrons on the nitrogen atoms of the imidazole ring, as well as the π-electrons of the aromatic system, play a crucial role in the adsorption process. mdpi.com These electron-rich centers can interact with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type bond. mdpi.com

The adsorption of imidazole derivatives on metal surfaces often follows established adsorption isotherms, such as the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. kfupm.edu.saresearchgate.net The effectiveness of the inhibition is influenced by the molecular structure of the inhibitor, the nature of the metal surface, and the corrosive medium. researchgate.net

Detailed Research Findings on Imidazole Derivatives:

Several studies have elucidated the adsorption mechanisms of various imidazole derivatives as corrosion inhibitors. For instance, a study on two imidazole derivatives, 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) and 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH3), on mild steel in a sulfuric acid medium demonstrated that these compounds act as mixed-type inhibitors. researchgate.net Their adsorption was found to be spontaneous and followed the Langmuir adsorption isotherm. researchgate.net

Quantum chemical calculations are frequently employed to correlate the molecular structure of inhibitors with their inhibition efficiency. Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) provide insights into the reactivity and adsorption capabilities of the inhibitor molecules. mdpi.com A higher EHOMO value generally indicates a greater tendency of the molecule to donate electrons to the metal surface, while a lower ELUMO value suggests a higher affinity to accept electrons from the metal. mdpi.com

Table 1: Adsorption and Inhibition Efficiency Data for Selected Imidazole Derivatives

Inhibitor Metal/Medium Inhibition Efficiency (%) Adsorption Isotherm Type of Inhibition
2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) Mild Steel / 0.5 M H2SO4 93.2 (at 10-3 M) researchgate.net Langmuir researchgate.net Mixed-type researchgate.net
1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH3) Mild Steel / 0.5 M H2SO4 Not specified Langmuir researchgate.net Mixed-type researchgate.net
Imidazoline Steel / CO2-saturated brine Not specified Not specified Not specified

Ligand-Receptor Interaction Modeling (without biological activity or pathways)

Computational modeling techniques are instrumental in understanding the interactions between small molecules, such as this compound, and their macromolecular targets at a molecular level. These methods can predict the binding affinity and orientation of a ligand within the active site of a receptor, providing valuable information for the rational design of new compounds.

Molecular docking is a widely used computational method to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their steric and energetic complementarity. mdpi.com The imidazole ring, present in this compound, is a common pharmacophore that can participate in various types of non-covalent interactions with receptor residues, including hydrogen bonds, π-π stacking, and metal coordination. researchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are another powerful tool used to correlate the biological activity of a series of compounds with their 3D structural properties. nih.gov These models can help identify the key molecular features that are important for receptor binding and can be used to predict the activity of novel compounds. nih.gov

Detailed Research Findings on Imidazole-Based Ligands:

A study on a series of imidazole derivatives as potential anticancer agents utilized molecular docking to investigate their binding interactions with various protein targets. nih.gov The results revealed that the imidazole scaffold played a crucial role in the binding affinity, forming key hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site. nih.gov

In another study, a fragment-based approach was used to design novel heme oxygenase-1 (HO-1) inhibitors. ekb.eg The imidazole moiety was identified as a critical component for coordinating with the heme iron in the active site of the enzyme. ekb.eg Molecular modeling studies were used to guide the design and synthesis of new indole-based compounds with improved inhibitory activity. ekb.eg

Table 2: Computational Modeling Data for Selected Imidazole-Based Ligands

Ligand Receptor Target Computational Method Key Interactions
Imidazole Derivatives Various cancer-related proteins Molecular Docking, 3D-QSAR nih.gov Hydrogen bonding, hydrophobic interactions nih.gov
Indole-based Imidazole Derivatives Heme Oxygenase-1 (HO-1) ekb.eg Molecular Modeling, Fragment-based design ekb.eg Coordination with heme iron ekb.eg
Imidazole-phenothiazine hybrids VEGFR1, VEGFR2, EGFR, PARP-2 Molecular Docking, DFT researchgate.net Not specified

Structure Activity/property Relationships Sar/spr of 2 4 Imidazol 1 Yl Phenoxy Ethylamine Analogues

Analysis of Structural Determinants for Molecular Function

The imidazole (B134444) ring is a crucial pharmacophore in many biologically active compounds, largely due to its unique electronic properties and ability to participate in various non-covalent interactions. nih.govresearchgate.net It is an aromatic heterocycle containing two nitrogen atoms, one of which is a basic sp2-hybridized nitrogen (N-3) that can act as a hydrogen bond acceptor, while the other is a non-basic, pyrrole-like nitrogen (N-1) linked to the phenoxy ring. researchgate.netisca.me The imidazole moiety is a key component of the amino acid histidine, which plays a fundamental role in the catalytic activity of many enzymes. nih.gov

Substituents on the imidazole ring can significantly modulate the molecule's properties:

Electronic Effects : Electron-withdrawing groups (EWGs) like a nitro group can decrease the basicity of the N-3 atom, affecting its ability to form hydrogen bonds or ionic interactions. Conversely, electron-donating groups (EDGs) can enhance basicity.

Steric Effects : Bulky substituents can introduce steric hindrance, which may either promote a specific binding conformation or prevent the molecule from fitting into a target's active site.

The nature and position of these substituents are critical. For instance, studies on various imidazole derivatives have shown that even minor modifications can lead to significant changes in biological activity, highlighting the sensitivity of molecular recognition to the substitution pattern on this ring. nih.gov

Table 1: Influence of Imidazole Ring Substituents on Molecular Properties
Substituent (R) at Position 2 or 4/5Electronic EffectPotential Impact on InteractionsExpected Change in Lipophilicity (logP)
-H (Unsubstituted)NeutralBaseline hydrogen bonding and π-π stackingBaseline
-CH₃ (Methyl)Weakly Electron-DonatingMay enhance hydrophobic interactions; minor steric bulkIncrease
-NO₂ (Nitro)Strongly Electron-WithdrawingReduces basicity of N-3, weakening H-bond acceptance; can act as H-bond acceptor itselfSlight Increase
-Cl (Chloro)Electron-Withdrawing (Inductive), Weakly Donating (Resonance)Can participate in halogen bonding; increases lipophilicityIncrease
-NH₂ (Amino)Strongly Electron-DonatingIncreases basicity of N-3; can act as H-bond donorDecrease

SAR studies on related phenoxy-containing compounds have demonstrated that:

Positional Isomerism : The position of the substituent (ortho, meta, or para relative to the ether linkage) is critical. For example, in a series of 2-phenoxybenzamides, moving a substituent from the ortho to the para position resulted in a significant increase in activity, suggesting a specific spatial requirement within the binding pocket. mdpi.com

Electronic Nature : The electronic properties of the substituents can modulate the reactivity of the phenoxy ring and the pKa of the ethylamine (B1201723) group through inductive and resonance effects.

Size and Lipophilicity : The size and lipophilicity of substituents impact the compound's selectivity and cytotoxicity. Studies have shown that replacing a hydrogen with a 4-fluorophenoxy substituent can have an advantageous effect on activity. mdpi.com These modifications can enhance van der Waals or hydrophobic interactions with a biological target.

The phenoxy ring itself can participate in π-π stacking or hydrophobic interactions, and its substitution pattern dictates the optimal orientation for such interactions, thereby influencing the molecular architecture and biological function. mdpi.com

The ethylamine side chain is a flexible component that plays a crucial role in establishing key interactions, often involving its terminal amino group. The length, rigidity, and branching of this chain directly influence the molecule's conformational space and its ability to adopt an optimal binding pose.

Chain Length : Altering the number of methylene (B1212753) units in the chain (e.g., from ethylamine to propylamine) changes the distance between the phenoxy core and the terminal amine. This modification can be critical for spanning a specific distance within a receptor's binding site to interact with key residues. According to the "homologation principle," a gradual increase in chain length can lead to a corresponding increase in biological activity up to an optimal point, after which activity often declines due to steric clashes or entropic penalties.

Branching : Introducing alkyl substituents (e.g., a methyl group) on the chain, particularly at the α- or β-carbon, restricts conformational freedom. This can be advantageous if it pre-organizes the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape for binding.

Amine Substitution : The basicity and hydrogen-bonding capacity of the terminal nitrogen can be fine-tuned by its substitution (primary, secondary, or tertiary amine). This is a key handle for modulating ionic and hydrogen-bonding interactions with acidic residues like aspartate or glutamate (B1630785) in a target protein.

Systematic modifications of this chain are a common strategy to probe the topology of a binding site and optimize ligand-receptor interactions. kcl.ac.uk

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational methodologies that correlate the biological activity or physicochemical properties of a series of compounds with their structural features, expressed numerically as molecular descriptors. orientjchem.org These models provide a mathematical framework to understand SAR and predict the activity of novel, unsynthesized analogues.

Three-dimensional QSAR (3D-QSAR) methods analyze the relationship between biological activity and the 3D properties of molecules. These models are highly dependent on the structural alignment of the compounds in a dataset. researchgate.net

Comparative Molecular Field Analysis (CoMFA) : CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction fields of a set of aligned molecules. nih.gov The resulting field values are correlated with biological activity using partial least squares (PLS) analysis. The model is visualized as 3D contour maps, where different colored regions indicate areas where steric bulk or specific electrostatic charges are predicted to increase or decrease activity. semanticscholar.org For 2-[4-(imidazol-1-yl)phenoxy]ethylamine analogues, a CoMFA model could highlight, for example, a region near the ethylamine nitrogen where a positive charge is favorable for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) : CoMSIA is an extension of CoMFA that calculates similarity indices at grid points, using a Gaussian function to avoid the steep potential changes often seen in CoMFA. nih.gov In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. mdpi.com This provides a more detailed picture of the interaction requirements. A CoMSIA model for this series might reveal that a hydrogen-bond acceptor field is favorable near the imidazole N-3 position, while a hydrophobic field is preferred around the phenoxy ring.

The predictive power of these models is assessed through rigorous internal (e.g., leave-one-out cross-validation) and external validation using a test set of molecules. researchgate.netsemanticscholar.org

Both 2D and 3D-QSAR models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. frontiersin.org A wide array of descriptors can be used to build robust QSAR models.

Substructure Parameters and Constitutional Descriptors : These are the simplest descriptors and include counts of atoms, bonds, functional groups, and molecular weight. They describe the basic composition of the molecule.

Topological Descriptors : These descriptors, such as molecular connectivity indices (e.g., Chi indices) and kappa shape indices, describe the atomic connectivity and branching of a molecule. researchgate.net They provide a numerical representation of molecular size and shape.

Physicochemical Descriptors : Properties like the logarithm of the octanol-water partition coefficient (logP) for lipophilicity and Molar Refractivity (MR) for molar volume and polarizability are commonly used. These descriptors are crucial for modeling absorption, distribution, metabolism, and excretion (ADME) properties.

Quantum Chemical Descriptors : Calculated using quantum mechanics, these descriptors provide information about the electronic properties of a molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges. orientjchem.org These are particularly useful for modeling activities that are driven by electronic interactions.

Surface Properties : Descriptors related to the molecular surface area, such as the solvent-accessible surface area (SASA) and polar surface area (PSA), are important for understanding solubility and membrane permeability.

The selection of relevant descriptors is a critical step in QSAR model development, often achieved through statistical methods to avoid overfitting and chance correlations. frontiersin.org

Table 2: Common Molecular Descriptors and Their Relevance in QSAR
Descriptor ClassExample DescriptorInformation EncodedPotential Application for Analogues
PhysicochemicallogPLipophilicity/HydrophobicityModeling membrane permeability and binding to hydrophobic pockets
TopologicalKappa Shape Index (κ3)Molecular shape and flexibilityCorrelating molecular shape with binding site complementarity
ElectronicEHOMO / ELUMOElectron-donating/accepting abilityModeling reactivity and charge-transfer interactions
ElectronicAtomic Net Charge (e.g., on N atoms)Local electronic environmentQuantifying the strength of electrostatic and hydrogen bond interactions
Surface PropertyPolar Surface Area (PSA)Sum of surface areas of polar atomsPredicting transport properties and cell penetration

Predictive Modeling for Rational Structural Optimization

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, serves as a cornerstone for the rational structural optimization of imidazole-containing compounds. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are instrumental in understanding how specific physicochemical properties, or "descriptors," influence the therapeutic efficacy of analogues, thereby guiding the design of more potent molecules. researchgate.netresearchgate.net

Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies are employed. 2D-QSAR models correlate activity with molecular descriptors such as lipophilicity, electronic effects, and steric parameters. 3D-QSAR techniques, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. nih.govrjptonline.org For instance, a 3D-QSAR study on a series of imidazole derivatives might reveal that bulky, sterically favored groups are preferred in one region of the molecule, while electron-donating groups are favored in another to enhance binding affinity. nih.gov

In the context of imidazole derivatives, QSAR studies have identified several key descriptors that govern their activity against various biological targets. These often include atomic van der Waals volumes, Sanderson electronegativities, and descriptors related to molecular shape and hydrophobicity. researchgate.netrjptonline.org By developing a statistically robust QSAR model, researchers can predict the activity of virtual or yet-to-be-synthesized analogues of this compound, prioritizing the synthesis of candidates with the highest predicted potency and most favorable properties. nih.govnih.gov For example, a QSAR model for imidazole-based enzyme inhibitors indicated the importance of specific atomic properties and electrostatic fields in determining inhibitory activity. researchgate.netnih.gov

Table 1: Illustrative QSAR Descriptors and Their Influence on Biological Activity for a Series of Imidazole Analogues

Descriptor CategorySpecific DescriptorCorrelation with ActivityImplication for Structural Modification
Electronic Atomic Sanderson Electronegativities (GATs5e)PositiveIncreasing electronegativity at specific positions may enhance activity.
Steric/Topological Atomic van der Waals Volumes (Mor25v)PositiveLarger, bulkier substituents at certain locations could improve binding.
Thermodynamic LogP (Lipophilicity)ParabolicOptimal lipophilicity is required; excessively high or low values are detrimental.
3D Field (CoMFA) Steric Contour MapGreen ContourPlacement of bulky groups in this region is predicted to increase potency.
3D Field (CoMFA) Electrostatic Contour MapBlue ContourPlacement of positively charged or electron-donating groups is favored.

Pharmacophore Modeling and Ligand Design Principles

Identification of Key Pharmacophoric Features for Imidazole Scaffolds

Pharmacophore modeling is a crucial aspect of ligand-based drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For imidazole scaffolds, which are prevalent in a wide array of bioactive compounds, pharmacophoric analysis reveals a set of common features responsible for their interaction with biological targets like enzymes and receptors. researchgate.netscilit.com

The imidazole ring itself is a key pharmacophoric element. Due to its electron-rich nature, it can participate in various non-covalent interactions. rjptonline.orgresearchgate.net Depending on its substitution pattern and the target's binding site, the imidazole moiety can act as a hydrophobic center, an aromatic ring for π-π stacking interactions, or a hydrogen bond donor/acceptor. researchgate.netscilit.comtci-thaijo.org For example, in many enzyme inhibitors, the N-3 nitrogen of the imidazole ring acts as a crucial coordinating atom, binding to a heme iron atom in the enzyme's active site. researchgate.net

A typical pharmacophore model for a series of imidazole-based inhibitors might consist of:

Hydrogen Bond Acceptors: Often involving one of the nitrogen atoms of the imidazole ring.

Hydrogen Bond Donors: Can be present on substituents attached to the imidazole or phenoxy rings.

Aromatic/Hydrophobic Regions: The imidazole and phenoxy rings themselves often serve as critical hydrophobic features that fit into corresponding pockets in the target protein. nih.gov

Positive/Negative Ionizable Features: Depending on the substituents and the physiological pH.

These features provide a blueprint for designing new molecules that retain the necessary interaction points for biological activity while allowing for modifications in other parts of the structure to fine-tune properties. tci-thaijo.org

Table 2: Common Pharmacophoric Features of Bioactive Imidazole Scaffolds

Pharmacophoric FeatureStructural Origin in AnaloguesRole in Molecular Interaction
Aromatic Ring Imidazole ring, Phenyl ringπ-π stacking, cation-π interactions, hydrophobic interactions
Hydrogen Bond Acceptor Unsubstituted Imidazole Nitrogen (N-3)Coordination with metal ions (e.g., heme iron); hydrogen bonding with receptor residues
Hydrogen Bond Donor N-H of Imidazole (if protonated), Amine groupHydrogen bonding with receptor residues
Hydrophobic Center Substituted alkyl or aryl groupsOccupying hydrophobic pockets in the binding site

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design novel compounds by modifying the core structure (scaffold) or specific functional groups of a known active molecule, such as this compound. nih.govresearchgate.net The goal is to create new chemical entities that retain or improve upon the desired biological activity while enhancing other properties like synthetic accessibility, metabolic stability, or patentability. nih.govuniroma1.it

Scaffold hopping involves replacing the central molecular framework with a structurally different core that maintains the original spatial arrangement of key pharmacophoric features. uniroma1.it For an imidazole-based compound, this could mean replacing the imidazole-phenoxy core with another bicyclic or heterocyclic system that projects the essential side chains in a similar orientation. This approach can lead to the discovery of compounds with completely novel chemical structures that bind to the same biological target. uniroma1.it

Bioisosteric replacement is a more conservative approach that involves exchanging a functional group within a molecule for another group with similar physical and chemical properties. nih.govresearchgate.net This strategy is often used to solve problems related to metabolism, toxicity, or pharmacokinetics. For instance, a metabolically labile ester group might be replaced with a more stable amide or oxadiazole. In the context of the title compound, the phenoxy linker could be replaced with a bioisosteric equivalent to alter flexibility or polarity. The imidazole ring itself can sometimes be replaced by other 5-membered heterocycles like a triazole or pyrazole, which can modulate binding affinity and physicochemical properties. morressier.com

Table 3: Examples of Bioisosteric Replacements Relevant to Imidazole-Based Scaffolds

Original Functional GroupPotential Bioisostere(s)Rationale for Replacement
Phenyl RingThiophene, Pyridine, ThiazoleModulate polarity, solubility, metabolism; alter aromatic interactions
Ether Linker (-O-)Thioether (-S-), Amine (-NH-), Methylene (-CH2-)Change bond angles, flexibility, and hydrogen bonding potential
ImidazoleTriazole, Pyrazole, OxadiazoleModify pKa, metabolic stability, hydrogen bonding pattern, and metal coordination
Carboxylic AcidTetrazole, AcylsulfonamideIncrease metabolic stability and cell permeability while retaining acidic character

Design of Analogues Based on Comprehensive SAR/QSAR Insights

The rational design of novel analogues of this compound is a holistic process that integrates insights from Structure-Activity Relationships (SAR), QSAR models, and pharmacophore analysis. nih.gov This comprehensive approach allows medicinal chemists to make informed decisions about which structural modifications are most likely to yield compounds with improved potency and selectivity. nih.gov

SAR studies, often guided by the synthesis and testing of a series of related compounds, provide empirical data on how specific structural changes affect activity. nih.govnih.gov For example, systematically altering the substituents on the phenoxy ring can reveal which positions are sensitive to steric bulk or which electronic properties (electron-donating vs. electron-withdrawing) are favorable.

These empirical SAR findings are then quantified and expanded upon by QSAR models. The contour maps generated from 3D-QSAR methods like CoMFA and CoMSIA are particularly valuable, as they provide a visual guide for design. rjptonline.orgnih.gov For instance, a CoMFA steric map might show a large green-colored region near a specific position on the phenoxy ring, indicating that introducing a larger, bulkier substituent there is predicted to enhance binding affinity. nih.gov Conversely, a yellow contour would signal a region of unfavorable steric bulk. Similarly, electrostatic maps guide the placement of charged or polar groups to optimize interactions with the target. nih.gov

By combining these computational insights with the foundational principles of pharmacophore modeling, chemists can design new analogues that not only fit the essential pharmacophore but are also optimized based on the detailed field effects predicted by QSAR. This integrated strategy accelerates the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success, moving beyond simple trial-and-error to a truly rational design paradigm. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 2 4 Imidazol 1 Yl Phenoxy Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools in computational chemistry for investigating the electronic structure and reactivity of molecules. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into various molecular properties that are difficult or impossible to measure experimentally. For a molecule like 2-[4-(Imidazol-1-yl)phenoxy]ethylamine, these methods can elucidate its potential as a pharmacophore or its role in chemical reactions.

The electronic structure of a molecule is key to understanding its stability, reactivity, and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis.

Highest Occupied Molecular Orbital (HOMO): This orbital represents the outermost electron-containing orbital. Its energy level (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO value indicates a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest energy orbital that is devoid of electrons. Its energy level (ELUMO) corresponds to the molecule's ability to accept electrons. A lower ELUMO value suggests a better electron acceptor.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive.

Table 1: Key Electronic Structure Parameters (Theoretical)

Parameter Description General Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Correlates with the capacity to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Correlates with the capacity to accept electrons.

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in predicting how a molecule will interact with other chemical species. The MEP map displays regions of varying electron density, which are color-coded:

Red/Yellow: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen and nitrogen.

Blue: Represents regions of low electron density (positive potential), which are prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green: Denotes areas of neutral or zero potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen of the ether linkage, identifying them as sites for electrophilic interaction.

Ionization Potential (IP) and Electron Affinity (EA) are fundamental descriptors of a molecule's chemical reactivity, directly related to the energies of the frontier molecular orbitals.

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule in its gaseous state. It can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO). A lower IP suggests the molecule is more easily oxidized.

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state. It can be approximated by the negative of the LUMO energy (EA ≈ -ELUMO). A higher EA indicates a greater propensity to accept an electron and be reduced.

Global hardness (η) and global softness (S) are concepts derived from DFT that help quantify the resistance of a molecule to changes in its electron distribution.

Global Hardness (η): Measures the resistance to charge transfer. It is calculated from the energies of the frontier orbitals: η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity.

Global Softness (S): The reciprocal of global hardness (S = 1/η). A "soft" molecule has a small energy gap and is more polarizable and reactive.

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to act as an electrophile. It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. The index is calculated using the chemical potential (μ ≈ (EHOMO + ELUMO) / 2) and the chemical hardness (η): ω = μ² / 2η. A higher electrophilicity index indicates a greater capacity to accept electrons and behave as a strong electrophile.

Table 2: Global Reactivity Descriptors (Theoretical Formulas)

Descriptor Formula Significance
Ionization Potential (IP) IP ≈ -EHOMO Energy needed to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMO Energy released upon gaining an electron.
Global Hardness (η) η = (IP - EA) / 2 Resistance to change in electron configuration.
Global Softness (S) S = 1 / η Reciprocal of hardness, indicates higher reactivity.

| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity of a species to accept electrons. |

Density Functional Theory (DFT) Calculations for Geometric Optimization and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and spectroscopic properties of chemical compounds with high accuracy. tandfonline.com For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional conformation through geometric optimization. tandfonline.com This process systematically adjusts the molecule's bond lengths, bond angles, and dihedral angles to find the lowest energy state on the potential energy surface.

Furthermore, DFT is used to predict spectroscopic properties, which can be compared with experimental results for validation. nih.govnih.gov Vibrational frequency calculations can predict the infrared (IR) and Raman spectra, assigning specific vibrational modes to characteristic peaks corresponding to functional groups like C-H, N-H, C=N, and the C-O-C ether linkage. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, providing a theoretical framework to interpret experimental NMR data. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

This table presents hypothetical, representative data for illustrative purposes.

ParameterDescriptionPredicted Value
C-O Bond LengthEther linkage between phenyl ring and ethylamine (B1201723) chain1.37 Å
C-N Bond LengthLinkage between phenyl ring and imidazole ring1.41 Å
C-O-C AngleAngle of the ether linkage118.5°
Dihedral AngleTorsion angle between the phenyl and imidazole rings35.2°

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

This table presents hypothetical, representative data for illustrative purposes.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-NH₂ (Amine)N-H Stretch3450, 3360
Aromatic C-HC-H Stretch3100 - 3000
Imidazole RingC=N Stretch~1510
Aromatic C=CC=C Stretch1600, 1480
Ether LinkageC-O-C Asymmetric Stretch~1245

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. rdd.edu.iq By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

Conformational Analysis and Flexibility Studies

The structure of this compound contains several rotatable bonds, granting it significant conformational flexibility. The key sources of this flexibility are the ethylamine side chain and the ether linkage connecting the two aromatic rings. MD simulations can explore the potential energy landscape of the molecule, identifying various low-energy conformers and the transition pathways between them. nih.gov

Analyses such as Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are used to quantify conformational stability and changes over the simulation time. nih.govnih.gov RMSD tracks the deviation of the molecule's structure from an initial reference, with stable systems showing low fluctuations. Rg measures the molecule's compactness, providing insight into how its shape evolves. These studies reveal the preferred spatial arrangements of the molecule and the extent of its structural fluctuations under specific conditions.

Table 3: Conformational States and Relative Energies

This table presents hypothetical, representative data for illustrative purposes.

ConformerDescription of OrientationRelative Energy (kcal/mol)Population (%)
A (Global Minimum)Extended ethylamine chain, ~35° inter-ring twist0.0065%
BFolded ethylamine chain (gauche), ~35° inter-ring twist1.2525%
CExtended chain, ~90° inter-ring twist2.5010%

Solvent Interaction Dynamics and Solvation Effects

The behavior of a molecule is significantly influenced by its environment, particularly the solvent. MD simulations are ideal for studying the dynamics of solvation. By placing this compound in a simulation box filled with explicit solvent molecules (e.g., water), it is possible to observe how the solvent organizes around the solute. rdd.edu.iq

Key analyses include the calculation of Radial Distribution Functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. rdd.edu.iq This reveals the structure of the solvation shells. For this compound, simulations can characterize the hydrogen bonding network between water and the nitrogen atoms of the imidazole ring, as well as the terminal amine group. nih.gov These interactions are critical for understanding the molecule's solubility and thermodynamic properties in aqueous environments.

Molecular Recognition Dynamics (Conceptual, without biological outcomes)

Molecular recognition is the specific, non-covalent interaction between two or more molecules. MD simulations can be used to conceptually study the dynamics of how this compound might recognize and bind to a hypothetical host molecule or surface. mdpi.com

In such a conceptual simulation, the molecule would be placed near a potential binding partner, and the trajectory would be monitored to observe the formation and stability of an intermolecular complex. The analysis would focus on the fundamental non-covalent forces driving the recognition process, including:

Hydrogen Bonds: Formed between the amine or imidazole groups and complementary functional groups on the host.

π-π Stacking: Interactions between the aromatic phenyl and imidazole rings of the ligand and aromatic residues of the host.

Hydrophobic Interactions: Involving the nonpolar regions of the molecule.

Van der Waals Forces: General attractive or repulsive forces between the molecules.

This type of study provides a dynamic picture of the binding process, highlighting the key interactions and conformational adjustments that facilitate molecular recognition, independent of any specific biological function.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or host) to form a stable complex. arabjchem.org It is widely used to understand the interactions between small molecules and macromolecular targets.

Prediction of Plausible Binding Modes and Orientations

In a typical docking study, a three-dimensional model of a receptor's binding site is used as a target. Docking algorithms then sample a large number of possible orientations and conformations of the ligand, this compound, within this site. Each generated pose is evaluated using a scoring function, which estimates the binding affinity or free energy of binding. nih.govarabjchem.org

The results provide a set of plausible binding modes, ranked by their scores. Analysis of the top-ranked poses reveals the key intermolecular interactions responsible for stabilizing the complex. For this compound, these interactions typically include:

Hydrogen bonds from the terminal amine and imidazole nitrogens to polar residues in the binding site.

Hydrophobic and/or π-stacking interactions between the phenyl and imidazole rings and nonpolar or aromatic residues of the receptor. pensoft.netd-nb.info

This analysis helps identify the crucial structural features of the ligand that contribute to binding and provides a static, energetically favorable snapshot of the potential interaction.

Table 4: Hypothetical Molecular Docking Results

This table presents hypothetical, representative data for a conceptual binding site.

Pose RankBinding Energy (kcal/mol)Key Interacting Residues (Conceptual)Type of Interaction
1-8.5Asp120, Gln88Hydrogen Bond with -NH₂ group
1-8.5His250Hydrogen Bond with Imidazole N
1-8.5Phe254, Trp90π-π Stacking with Phenyl Ring
2-8.1Glu115, Ser180Hydrogen Bond with -NH₂ group
2-8.1Tyr251π-π Stacking with Imidazole Ring

Following a comprehensive review of available scientific literature, no specific computational chemistry or molecular modeling studies for the compound This compound could be identified. Research detailing the assessment of its interaction energies—such as hydrogen bonding, hydrophobic interactions, or Van der Waals forces—is not present in the public domain. Similarly, studies identifying key interacting features of this specific molecule within hypothetical or actual protein binding pockets are also unavailable.

Therefore, it is not possible to provide the detailed research findings and data tables requested for the specified article sections.

Analytical Method Development for 2 4 Imidazol 1 Yl Phenoxy Ethylamine

Chromatographic Methodologies for Separation and Quantification

The development of robust analytical methods is crucial for the accurate separation and quantification of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine in various matrices. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are central to achieving the required specificity, sensitivity, and precision.

High-Performance Liquid Chromatography (HPLC) Development

HPLC is a primary analytical tool for the analysis of non-volatile or thermally labile compounds like this compound. The development of an effective HPLC method involves the systematic optimization of several key parameters to achieve the desired separation from potential impurities and matrix components.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the separation of a wide range of analytes, including those with imidazole (B134444) moieties. In RP-HPLC, the stationary phase is non-polar, while the mobile phase is polar. The optimization process aims to control the retention behavior of analytes by adjusting the mobile phase composition, pH, and other chromatographic conditions to achieve optimal resolution and peak shape. For a compound like this compound, which possesses both hydrophobic (phenoxy) and polar/ionizable (imidazole, ethylamine) groups, RP-HPLC offers excellent selectivity.

The choice of stationary phase is a critical factor in RP-HPLC method development. Alkyl-bonded silica (B1680970) phases are the most widely used, with octadecylsilane (B103800) (C18 or ODS) columns being the most popular due to their high hydrophobicity and retention capabilities for a broad range of molecules. For this compound, a C18 column is a logical starting point for method development. The dense bonding of C18 chains provides strong hydrophobic interactions with the phenoxy portion of the molecule. Other phases, such as C8 or those with different surface chemistries (e.g., phenyl-hexyl), could also be evaluated to achieve alternative selectivity if separation from closely related impurities is challenging.

Table 1: Common Stationary Phases for RP-HPLC Analysis of Imidazole-Containing Compounds

Stationary Phase USP Designation Particle Size (µm) Key Characteristics
Octadecylsilane (C18) L1 3, 5 High hydrophobicity, versatile, widely used.
Octylsilane (C8) L7 3, 5 Less retentive than C18, suitable for more hydrophobic analytes.
Phenyl L11 3, 5 Offers alternative selectivity through π-π interactions with aromatic rings.

The mobile phase in RP-HPLC typically consists of an aqueous component (often with a buffer) and a water-miscible organic solvent, known as an organic modifier.

Organic Modifiers: Acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) are the most common organic modifiers. The proportion of the organic modifier in the mobile phase is a primary determinant of analyte retention; increasing the organic content generally leads to shorter retention times. The choice between ACN and MeOH can affect selectivity, with ACN often providing better peak shapes for basic compounds.

pH Control: The pH of the mobile phase is a critical parameter when analyzing ionizable compounds. This compound contains two basic nitrogen atoms (in the imidazole ring and the primary amine) and will exist in different protonation states depending on the pH. Controlling the pH with a suitable buffer (e.g., phosphate (B84403), acetate) is essential to ensure consistent retention times and symmetrical peak shapes. For basic compounds, operating at a low pH (e.g., pH 2.5-4) can ensure the analytes are in a single, fully protonated form, often leading to improved chromatography.

Table 2: Example of Mobile Phase Optimization Parameters

Parameter Range Explored Observation
Organic Modifier Acetonitrile vs. Methanol Acetonitrile may offer sharper peaks and different selectivity compared to methanol.
Buffer pH 2.5 - 7.0 Lower pH typically increases retention for protonated bases while improving peak symmetry.
Buffer Concentration 10 - 50 mM Adequate concentration ensures stable pH and consistent retention.

Flow Rate: The mobile phase flow rate affects analysis time, resolution, and column backpressure. While higher flow rates shorten the analysis time, they can lead to a decrease in separation efficiency (resolution). A typical starting flow rate for a standard 4.6 mm internal diameter HPLC column is 1.0 mL/min. This can be adjusted to balance analysis speed and separation quality.

Column Temperature: The temperature of the column oven influences solvent viscosity and mass transfer kinetics. Operating at elevated temperatures (e.g., 30-40 °C) can lower the mobile phase viscosity, reducing backpressure and often improving peak efficiency and symmetry. However, the thermal stability of the analyte and the stationary phase must be considered.

Gas Chromatography (GC) Considerations for Volatile Analogues

Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that are volatile or can be made volatile through derivatization. The target compound, this compound, with its relatively high molecular weight and polar functional groups, is not inherently suitable for direct GC analysis due to its low volatility and potential for thermal degradation.

However, GC is highly relevant for the analysis of potential volatile impurities or starting materials that may be present in the final product, which can be considered its "volatile analogues". For instance, residual solvents or volatile amine precursors used in the synthesis could be monitored using a GC method. A generic GC-Flame Ionization Detection (FID) method can be developed for the quantitation of a wide range of volatile amines. Such methods often utilize specialized columns, like an Agilent J&W CP-Volamine capillary column, designed specifically for the separation of basic polar compounds.

Table 3: Typical GC-FID Conditions for Volatile Amine Analysis

Parameter Typical Setting Purpose
Column Capillary column for amines (e.g., CP-Volamine) Provides good peak shape for basic compounds.
Carrier Gas Helium or Hydrogen Mobile phase for carrying analytes through the column.
Inlet Temperature 250 °C Ensures rapid volatilization of the sample.
Detector Flame Ionization Detector (FID) Universal detector for organic compounds, provides high sensitivity.

Application of Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures and the definitive identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. In a typical LC-MS setup, the compound would first be separated from any impurities or related substances on a suitable reversed-phase column (e.g., C18). The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol, often run in a gradient mode to ensure optimal separation. Following chromatographic separation, the analyte would be introduced into the mass spectrometer, likely using an electrospray ionization (ESI) source, which is well-suited for polar molecules containing nitrogen atoms. The mass spectrometer would then provide data on the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), its fragmentation pattern, which is crucial for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, although it would likely require derivatization of the primary amine group in this compound to increase its volatility and thermal stability. Derivatizing agents such as silylating agents (e.g., BSTFA) or acylating agents could be used. The derivatized analyte would then be separated on a capillary column (e.g., a nonpolar or medium-polarity column) and subsequently analyzed by the mass spectrometer, typically using electron ionization (EI) to generate a characteristic fragmentation pattern that can be compared against spectral libraries for identification.

Spectroscopic and Spectrometric Techniques for Characterization

Spectroscopic and spectrometric methods provide detailed information about the chemical structure, functional groups, and electronic properties of a molecule.

UV-Visible Spectroscopy for Detection and Quantification

UV-Visible spectroscopy is a valuable technique for the detection and quantification of compounds containing chromophores. The this compound molecule, with its imidazole and phenoxy groups, is expected to exhibit characteristic absorption bands in the UV region. The aromatic rings and the imidazole moiety are the primary chromophores that absorb UV radiation, leading to electronic transitions. The wavelength of maximum absorbance (λmax) can be used for qualitative identification, and the absorbance value at this wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law. This relationship forms the basis for quantitative analysis, making UV-Visible spectroscopy a straightforward and cost-effective method for determining the concentration of this compound in solutions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. For this compound, high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular weight, which allows for the confirmation of its elemental composition. Techniques like electrospray ionization (ESI) are suitable for generating the protonated molecular ion [M+H]+. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of daughter ions. The analysis of this fragmentation pattern can help in elucidating the structure of the molecule by identifying the loss of specific functional groups.

TechniqueIonization MethodExpected Observation
Mass Spectrometry (MS)Electrospray Ionization (ESI)Protonated molecular ion [M+H]+
Tandem MS (MS/MS)Collision-Induced Dissociation (CID)Characteristic fragmentation pattern

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structure.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their connectivity within the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the imidazole ring, the phenoxy group, and the ethylamine (B1201723) side chain. The chemical shifts (δ) of these protons, their splitting patterns (multiplicity), and their integration values would allow for the complete assignment of the proton signals to the molecular structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

NucleusExpected Chemical Shift Ranges (ppm)Key Structural Information
¹H6.5-8.5 (Aromatic/Imidazole), 2.5-4.5 (Ethylamine/Phenoxy-adjacent)Number and connectivity of protons
¹³C110-160 (Aromatic/Imidazole), 40-70 (Aliphatic)Carbon skeleton and functional groups

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. For instance, the N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the imidazole and phenyl rings would be found in the 1400-1600 cm⁻¹ region. The C-O stretching of the ether linkage would typically appear in the 1000-1300 cm⁻¹ range.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-2960
C=N/C=C Stretch (Aromatic/Imidazole)1400-1600
C-O Stretch (Ether)1000-1300

Method Validation Parameters for Analytical Reliability and Reproducibility

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the analytical methods developed for this compound, several key parameters must be evaluated to ensure the reliability and reproducibility of the results. These parameters, as defined by international guidelines such as those from the International Council for Harmonisation (ICH), typically include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spike recovery experiments.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision can be evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By thoroughly validating the analytical methods according to these parameters, one can ensure the quality and consistency of the data generated for this compound.

The development and validation of an analytical method for a specific compound like this compound would typically involve a series of experiments to establish its performance characteristics. General principles for such a validation process are well-documented in guidelines such as those from the International Council for Harmonisation (ICH). These guidelines outline the necessary parameters to be investigated, which align with the requested article structure. However, without specific experimental data from studies on this compound, any attempt to create the requested article would be hypothetical and would not meet the requirement for scientifically accurate content based on research findings.

To provide the requested article, data from studies that have specifically developed and validated an analytical method for this compound would be required. This would include details on the chromatographic conditions, the specific experiments performed, and the results obtained for each validation parameter.

Therefore, in the absence of publicly available research focused on the analytical method development for this particular compound, it is not possible to generate the thorough and informative article as requested.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[4-(Imidazol-1-yl)phenoxy]ethylamine, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling imidazole derivatives with phenoxyethylamine precursors. For example, nucleophilic substitution of 4-(imidazol-1-yl)phenol with 2-chloroethylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ . Optimization includes adjusting reaction time, temperature, and catalyst use (e.g., Fe₃O4@FU nanoparticles for improved yield ). Reaction progress is monitored via TLC (EtOAc/hexane) .

Q. How is the compound characterized for purity and structural confirmation?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., imidazole protons at δ 7.2–7.8 ppm ), IR for functional groups (C-N stretch ~1350 cm⁻¹), and LC-MS for molecular ion verification .
  • Physical Properties : Melting point analysis (e.g., 120–125°C for analogous imidazole derivatives ).

Q. What are the common biological activity assays for imidazole derivatives like this compound?

  • Methodology :

  • In vitro : Enzyme inhibition assays (e.g., COX-2 or kinase inhibitors using fluorogenic substrates) .
  • Cytotoxicity : MTT assay on cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
  • Antioxidant Activity : DPPH radical scavenging assays .

Advanced Research Questions

Q. How can experimental design address contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Controlled Variables : Standardize assay conditions (pH, temperature, solvent) to minimize variability .
  • Dose-Response Curves : Use ≥3 independent replicates to establish reproducibility .
  • Meta-Analysis : Compare data across studies using statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
    • Example : Discrepancies in IC₅₀ values may arise from differences in cell line passage numbers or assay protocols .

Q. What strategies resolve low yield in the final synthetic step of this compound?

  • Methodology :

  • Catalyst Screening : Test Pd/C, Raney Ni, or Fe-based catalysts for amine coupling efficiency .
  • Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents for intermediate stability .
  • Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., dehalogenated intermediates) .

Q. How to evaluate the environmental impact of this compound using OECD guidelines?

  • Methodology :

  • Degradation Studies : Aerobic/anaerobic biodegradation assays (OECD 301/311) to measure half-life in soil/water .
  • Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition .
  • Analytical Tools : LC-MS/MS for quantification in environmental matrices .

Critical Analysis of Contradictions

  • Bioactivity Variability : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM) may stem from differences in cell viability assay protocols (e.g., serum concentration in media ).
  • Spectral Data Conflicts : NMR shifts for imidazole protons vary due to solvent effects (CDCl₃ vs. DMSO-d6 ).

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